molecular formula C6H10ClN3O3 B1197464 Metronidazole hydrochloride CAS No. 69198-10-3

Metronidazole hydrochloride

Cat. No.: B1197464
CAS No.: 69198-10-3
M. Wt: 207.61 g/mol
InChI Key: FPTPAIQTXYFGJC-UHFFFAOYSA-N
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Description

Metronidazole hydrochloride is a nitroimidazole antibiotic and antiprotozoal medication. It is widely used to treat various infections caused by anaerobic bacteria and certain parasites. This compound is effective against conditions such as bacterial vaginosis, pelvic inflammatory disease, and infections caused by Clostridium difficile .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metronidazole hydrochloride can be synthesized through the nitration of imidazole, followed by reduction and subsequent chlorination. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Metronidazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metronidazole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Metronidazole hydrochloride exerts its effects by entering the cells of anaerobic bacteria and protozoa, where it is reduced to its active form. The reduced form of metronidazole interacts with DNA, causing strand breakage and inhibiting nucleic acid synthesis. This ultimately leads to cell death. The molecular targets include DNA and electron-transport proteins .

Comparison with Similar Compounds

Biological Activity

Metronidazole hydrochloride is a nitroimidazole antibiotic widely used for its effectiveness against anaerobic bacteria and certain protozoal infections. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications through various studies and case reports.

Metronidazole acts primarily against anaerobic microorganisms and protozoa. Its mechanism involves the reduction of its nitro group by anaerobic bacteria, resulting in the formation of reactive intermediates that bind to DNA, causing strand breakage and inhibiting nucleic acid synthesis. This selective activation occurs due to the unique electron transport systems in anaerobic organisms .

Key Points:

  • Target Organisms : Effective against most obligate anaerobes and some protozoa.
  • Action Mechanism : Reduction of nitro group leads to DNA damage in susceptible organisms.
  • Non-activity : Ineffective against aerobic bacteria .

Pharmacokinetics

Metronidazole is approximately 80% bioavailable when administered orally, with peak plasma concentrations occurring within 1-2 hours. It is metabolized primarily in the liver, yielding active metabolites such as hydroxymetronidazole. The elimination half-life varies from 8 hours in adults to significantly longer durations in infants .

ParameterValue
Bioavailability~80%
Peak Plasma Concentration1-2 hours post-administration
Half-life (Adults)~8 hours
MetabolitesHydroxymetronidazole
Excretion77% via kidneys

Biological Activity Against Specific Infections

Metronidazole is particularly noted for its role in treating Clostridium difficile infections (CDI) and some cases of tuberculosis. It has been shown to be effective in both in vitro studies and clinical settings.

Clostridium difficile Infection

Historically, metronidazole was the first-line treatment for mild to moderate CDI. However, recent studies indicate a shift towards vancomycin due to higher cure rates .

Tuberculosis

In animal models and some clinical trials, metronidazole has demonstrated activity against non-replicating bacilli associated with tuberculosis, suggesting potential applications beyond its traditional use .

Adverse Effects and Case Studies

While generally well-tolerated, metronidazole can cause significant side effects, including neurotoxicity and peripheral neuropathy, particularly with prolonged use.

Case Study: Neurotoxicity

A notable case involved a patient treated for a liver abscess who developed acute neurotoxicity after receiving high doses of metronidazole. MRI revealed characteristic changes in the dentate nuclei, highlighting the need for monitoring during treatment .

Case Study: Peripheral Neuropathy

Two patients developed peripheral neuropathy after extensive metronidazole treatment. The symptoms improved following drug withdrawal, indicating a reversible toxicity profile .

Alterations in Microbiota

Research has shown that metronidazole alters gut microbiota composition. In one study involving rats, metronidazole treatment increased bifidobacteria levels and mucus layer thickness in the colon, which may have implications for gut health during antibiotic therapy .

Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTPAIQTXYFGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

443-48-1 (Parent)
Record name Metronidazole hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069198103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70219228
Record name Metronidazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69198-10-3
Record name Metronidazole hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69198-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metronidazole hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069198103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metronidazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METRONIDAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76JC1633UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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